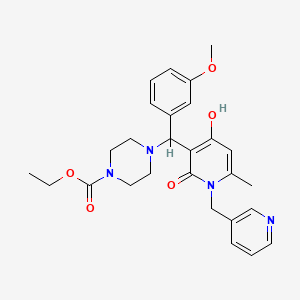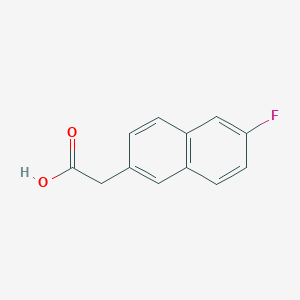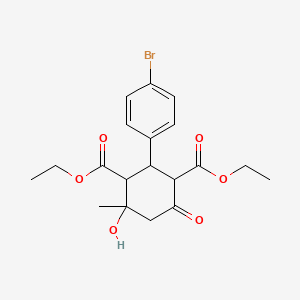![molecular formula C18H23N5O B2707846 4-Cyclobutyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379971-83-0](/img/structure/B2707846.png)
4-Cyclobutyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine is a chemical compound that has garnered significant attention in the field of medical research due to its potential therapeutic effects. This compound is characterized by its unique structure, which includes a cyclobutyl group, a pyrimidine ring, and a piperidine moiety. The combination of these structural elements contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced through a substitution reaction, where a suitable cyclobutyl halide reacts with the pyrimidine intermediate.
Attachment of the Piperidine Moiety: The piperidine ring is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclobutyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-Cyclobutyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to altered cellular functions.
Modulating Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclobutyl-6-[(1-(pyrimidin-2-yl)piperidin-4-yl)methoxy]pyrimidine
- 4-Cyclobutyl-6-[(1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy]pyrimidine
- 4-Cyclobutyl-6-[(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy]pyrimidine
Uniqueness
4-Cyclobutyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its potential therapeutic effects and diverse applications in scientific research make it a compound of significant interest.
Eigenschaften
IUPAC Name |
4-cyclobutyl-6-[(1-pyrimidin-4-ylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-15(3-1)16-10-18(22-13-20-16)24-11-14-5-8-23(9-6-14)17-4-7-19-12-21-17/h4,7,10,12-15H,1-3,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVSWODZXNHHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)

![ethyl 2-(4-acetylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxylate](/img/structure/B2707766.png)
![N-(2-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2707767.png)
![(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B2707774.png)

![N-(2,6-difluorophenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2707776.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2707778.png)
![3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2707779.png)
![2-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2707780.png)
![5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2707782.png)
![N'-benzyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2707785.png)

